

An In-depth Technical Guide to the Theoretical Properties of C₈H₁₈O Isomers

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Compound of Interest

Compound Name: 1-Methoxyheptane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of various C₈H₁₈O isomers. A thorough understanding of these properties is crucial for applications in chemical synthesis, solvent formulation, and particularly in drug development, where molecular characteristics significantly influence pharmacokinetic and pharmacodynamic profiles. This document summarizes key quantitative data, details experimental and computational methodologies for property determination, and presents logical workflows to aid in research and development.

Quantitative Physicochemical Properties of C₈H₁₈O Isomers

The structural diversity of C₈H₁₈O isomers leads to a range of physicochemical properties. The following table provides a comparative summary of key theoretical and experimentally determined properties for several common octanol and ether isomers.

Isomer Name	IUPAC Name	CAS Number	Boiling Point (°C)	Density (g/mL at 20°C)	logP (Octanol-Water Partition Coefficient)	Standard Enthalpy of Formation (gas, kJ/mol)
1-Octanol	Octan-1-ol	111-87-5	195	0.824	3.0	-356 ± 5[1]
2-Octanol	Octan-2-ol	123-96-6	179	0.819	2.9	-366.0[2]
3-Octanol	Octan-3-ol	589-98-0	175[3]	0.818[3]	2.8[4]	-
2-Ethyl-1-hexanol	2-Ethylhexan-1-ol	104-76-7	183-186[5][6]	0.833[5]	2.9[6]	-432.88 (liquid)[7]
2,2,4-Trimethyl-1-pentanol	2,2,4-Trimethyl-1-pentanol	123-44-4	168[8]	0.834[8]	-	-
Di-n-butyl ether	1-Butoxybutane	142-96-1	142[9]	0.769	3.21[10]	-

Note: Values are sourced from various publicly available databases and literature. Slight variations may exist between different sources. A hyphen (-) indicates that reliable data was not readily available.

Experimental and Computational Protocols

The determination of the physicochemical properties of C₈H₁₈O isomers involves a combination of established experimental techniques and increasingly sophisticated computational methods.

Experimental Methodologies

2.1.1. Determination of Boiling Point

A common and effective method for determining the boiling point of small quantities of liquid isomers is the Thiele tube method.

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated in a side-arm test tube (Thiele tube) containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.
- Procedure:
 - A small amount of the $C_8H_{18}O$ isomer is placed in a small test tube.
 - A capillary tube, sealed at one end, is placed open-end-down into the test tube.
 - The test tube is attached to a thermometer and immersed in the Thiele tube.
 - The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube expands and escapes.
 - When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
 - The heat source is then removed, and the liquid is allowed to cool.
 - The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

2.1.2. Determination of Density

The density of liquid $C_8H_{18}O$ isomers can be accurately determined using a pycnometer or more simply with a graduated cylinder and an analytical balance.

- Principle: Density is defined as mass per unit volume.
- Procedure (using graduated cylinder and balance):
 - The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

- A known volume of the C₈H₁₈O isomer is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
- The mass of the graduated cylinder containing the isomer is then measured.
- The mass of the isomer is calculated by subtracting the mass of the empty graduated cylinder.
- The density is calculated by dividing the mass of the isomer by its volume.

2.1.3. Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard technique for the experimental determination of the octanol-water partition coefficient.

- Principle: The logP value is the logarithm of the ratio of the concentrations of a solute in a two-phase system of n-octanol and water at equilibrium.
- Procedure:
 - A known amount of the C₈H₁₈O isomer is dissolved in a mixture of n-octanol and water in a separatory funnel.
 - The mixture is shaken vigorously to allow for the partitioning of the isomer between the two phases until equilibrium is reached.
 - The mixture is then allowed to stand until the two phases have completely separated.
 - A sample is taken from each phase (n-octanol and water).
 - The concentration of the isomer in each sample is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Computational Methodologies

Computational chemistry provides powerful tools for predicting the properties of molecules, which can be particularly useful for screening large numbers of isomers or for understanding structure-property relationships.

2.2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict a variety of molecular properties.

- Application: DFT can be used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties, which can then be used to predict properties like boiling point and enthalpy of formation.
- Methodology:
 - The 3D structure of the C₈H₁₈O isomer is built using molecular modeling software.
 - The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ).
 - Properties are calculated from the optimized structure. For instance, solvation models (e.g., SMD, PCM) can be used to calculate the free energy of solvation in different solvents, which is a key component in predicting the octanol-water partition coefficient.

2.2.2. Quantitative Structure-Property Relationship (QSPR)

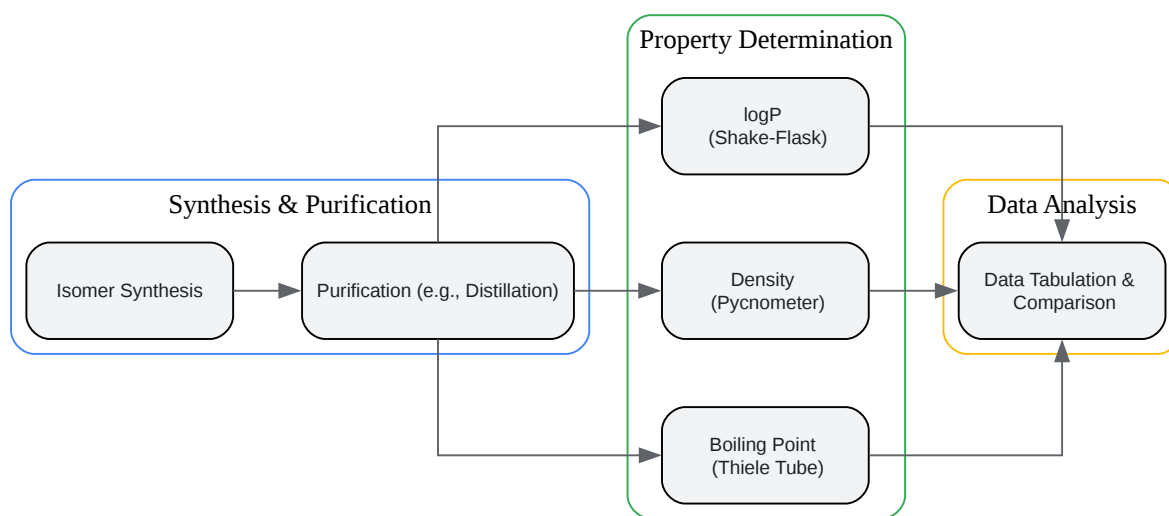
QSPR models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties.^[9]

- Principle: These models are based on the assumption that the properties of a chemical are a function of its molecular structure.
- Methodology:
 - A dataset of C₈H₁₈O isomers with known experimental values for a particular property (e.g., boiling point) is compiled.

- A large number of molecular descriptors (numerical representations of molecular structure) are calculated for each isomer.
- Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the molecular descriptors with the property of interest.[9]
- The resulting model can then be used to predict the property for new or unmeasured C₈H₁₈O isomers.

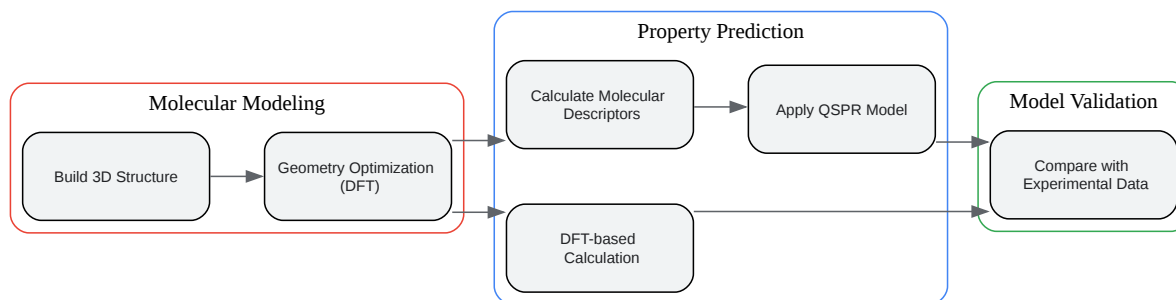
Visualization of Workflows

The following diagrams illustrate key workflows in the study of C₈H₁₈O isomers.



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Experimental workflow for C₈H₁₈O isomer characterization.



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Computational workflow for predicting C₈H₁₈O isomer properties.

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